Nitro benzenesulfonamide
Description
Historical Trajectories in the Development and Application of Nitroaromatic Compounds
The journey of nitroaromatic compounds in chemistry began in the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834. chemicalbook.com Initially recognized for their energetic properties and use in explosives and dyes, the synthetic potential of nitroaromatics has since been broadly realized. chemicalbook.comvulcanchem.com The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the reactivity of other substituents. chemicalbook.com
Over the decades, the role of nitroaromatic compounds has evolved from being simple building blocks to sophisticated reagents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. vulcanchem.comtcichemicals.com The reduction of the nitro group to an amine is a particularly powerful transformation, providing a gateway to a vast array of functionalized aromatic compounds. chemicalbook.comvulcanchem.com This rich history of development has laid the groundwork for the application of more complex nitroaromatic systems, such as nitrobenzenesulfonamide.
Positioning of Nitrobenzenesulfonamide within Modern Synthetic Methodologies
Nitrobenzenesulfonamide, existing as ortho (2-), meta (3-), and para (4-) isomers, has emerged as a highly versatile reagent in contemporary organic synthesis. Its prominence is largely attributed to its role in the Fukuyama-Mitsunobu reaction and related N-alkylation strategies. In 1995, Fukuyama and coworkers reported the use of 2- and 4-nitrobenzenesulfonamides for the selective monoalkylation of primary amines. smolecule.com This "Ns-strategy" involves the reaction of a primary amine with a nitrobenzenesulfonyl chloride to form a sulfonamide, which can then be readily alkylated. chemicalbook.com The electron-withdrawing nitro group enhances the acidity of the sulfonamide N-H proton, facilitating alkylation under mild conditions. chemicalbook.com
The "Ns" group (nitrobenzenesulfonyl) serves as an excellent protecting group for amines, stable to a variety of reaction conditions, yet easily removed by treatment with a thiol and a base. orgsyn.org This mild deprotection condition is a significant advantage over other sulfonamide protecting groups like tosyl, which often require harsh cleavage conditions. smolecule.com The 2-nitrobenzenesulfonamides are particularly favored due to the facile deprotection via the formation of a Meisenheimer complex. orgsyn.org Beyond its role as a protecting group, the nitrobenzenesulfonamide moiety can be incorporated as a permanent structural element in the final molecule or act as a synthon for the construction of heterocyclic systems. smolecule.com
Scope and Advanced Methodological Approaches in Nitrobenzenesulfonamide Research
The application of nitrobenzenesulfonamides extends beyond simple N-alkylation. They have been instrumental in the solid-phase synthesis of diverse molecular scaffolds. smolecule.com Polymer-supported nitrobenzenesulfonamides serve as key intermediates in various chemical transformations, including rearrangements to yield privileged heterocyclic structures. smolecule.com For instance, the reduction of the nitro group in a suitably substituted 2-nitrobenzenesulfonamide (B48108) can trigger an intramolecular cyclization to form cyclic sulfonamides. smolecule.com
Furthermore, nitrobenzenesulfonamides have been employed in the synthesis of medium-sized cyclic amines, which are important structural motifs in many medicinally relevant natural products. thermofisher.com The "Ns-strategy" has proven effective in constructing 8- to 10-membered rings through intramolecular cyclization, overcoming the entropic challenges typically associated with the formation of such rings. thermofisher.com Research continues to explore new facets of nitrobenzenesulfonamide chemistry, including its use as a nitrene source in aziridination reactions and in the development of novel linkers for solid-phase synthesis. chemicalbook.com The ongoing investigation into the subtle differences in reactivity and properties among the ortho, meta, and para isomers promises to further expand the synthetic utility of this remarkable class of compounds.
Physicochemical Properties of Nitrobenzenesulfonamide Isomers
The positional isomerism of the nitro group on the benzene (B151609) ring significantly influences the physical and chemical properties of nitrobenzenesulfonamide. These differences can be leveraged in various synthetic applications.
| Property | 2-Nitrobenzenesulfonamide | 3-Nitrobenzenesulfonamide (B92210) | 4-Nitrobenzenesulfonamide (B188996) |
| Molecular Formula | C₆H₆N₂O₄S | C₆H₆N₂O₄S | C₆H₆N₂O₄S |
| Molecular Weight | 202.19 g/mol | 202.19 g/mol | 202.19 g/mol |
| Melting Point | 187-195 °C chemicalbook.com | 166-168 °C chemicalbook.com | 178-180 °C fishersci.be |
| Boiling Point | 418.8±47.0 °C (Predicted) echemi.com | 407.7±47.0 °C (Predicted) chemicalbook.com | 417.8±47.0 °C (Predicted) fishersci.be |
| Water Solubility | Slightly soluble google.com | Data not readily available | 606.6 mg/L (15 °C) |
| Appearance | White to cream or pale yellow powder/crystals chemicalbook.com | Data not readily available | Light yellow to beige crystalline powder |
Synthesis of Nitrobenzenesulfonamide Isomers
The synthesis of nitrobenzenesulfonamide isomers typically involves the reaction of the corresponding nitrobenzenesulfonyl chloride with ammonia (B1221849) or an amine. The reaction conditions can be tailored to optimize the yield of the desired isomer.
| Isomer | Synthetic Method | Reagents & Conditions | Yield | Reference |
| 2-Nitrobenzenesulfonamide | Sulfonylation of an amine | 2-Nitrobenzenesulfonyl chloride, p-methoxybenzylamine, triethylamine (B128534) in CH₂Cl₂ at 0 °C to room temperature. | 98% (crude) | orgsyn.org |
| 3-Nitrobenzenesulfonamide | Chlorosulfonation followed by amination | Nitrobenzene, chlorosulfonic acid (90-120 °C), then an inorganic acid chloride (e.g., thionyl chloride) (40-90 °C), followed by amination. | 95-98% (of the sulfonyl chloride) | |
| 4-Nitrobenzenesulfonamide | Reaction with a heteroarylamine | p-Nitrobenzene disulfide, heteroarylamine, ZrCl₄ (catalyst), H₂O₂ (oxidant) in acetonitrile. | 83% |
Structure
3D Structure
Properties
IUPAC Name |
N-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c9-8(10)7-13(11,12)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXUAWAYAOUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332512 | |
| Record name | nitro benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84219-68-1 | |
| Record name | nitro benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nitrobenzenesulfonamide and Its Structural Analogues
Classical Preparative Routes and Foundational Mechanistic Principles
The traditional synthesis of nitrobenzenesulfonamides primarily relies on two main strategies: the sulfonylation of pre-nitrated aromatic compounds and the nitration of existing benzenesulfonamide (B165840) structures.
Sulfonylation Reactions on Nitrated Aromatic Precursors
A principal and widely utilized method for preparing nitrobenzenesulfonamides involves the reaction of a nitro-substituted benzenesulfonyl chloride with an amine. prepchem.combiosynth.comacs.org This electrophilic substitution reaction is fundamental to creating the sulfonamide linkage. The process typically begins with the corresponding nitrobenzenesulfonyl chloride, which serves as the electrophile.
For instance, 4-nitrobenzenesulfonamide (B188996) can be synthesized by treating 4-nitrobenzenesulfonyl chloride with aqueous ammonia (B1221849). prepchem.com The reaction is often conducted at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction. The mixture is then stirred for several hours at room temperature to ensure completion. The product is subsequently isolated through extraction with an organic solvent like ethyl acetate (B1210297), followed by washing and drying to yield the desired nitrobenzenesulfonamide. prepchem.com
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The presence of the nitro group on the aromatic ring makes the sulfonyl chloride more reactive towards nucleophilic attack.
This strategy is versatile and can be adapted to produce a wide range of N-substituted nitrobenzenesulfonamides by varying the amine component. For example, reacting nitrobenzenesulfonyl chloride with an aliphatic amine leads to the corresponding N-alkyl-nitrobenzenesulfonamide. biosynth.com
Nitration Strategies Applied to Substituted Benzenesulfonamides
An alternative classical approach is the direct nitration of a pre-existing benzenesulfonamide. libretexts.orgalmerja.netmasterorganicchemistry.comlibretexts.org This method involves treating the benzenesulfonamide with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgevitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.comlumenlearning.com
The nitronium ion is then attacked by the electron-rich benzene (B151609) ring of the sulfonamide in an electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.com The directing effect of the sulfonamide group (-SO₂NHR) is crucial in determining the position of the incoming nitro group. The sulfonamide group is a deactivating, meta-directing group. Therefore, the nitration of benzenesulfonamide will primarily yield 3-nitrobenzenesulfonamide (B92210).
For instance, the synthesis of 3-nitro-N-propyl-benzenesulfonamide involves the nitration of N-propyl-benzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. evitachem.com This is then followed by alkylation if the starting material is unsubstituted benzenesulfonamide. evitachem.com
Recent advancements have also explored metal-promoted nitration reactions, which can offer improved chemoselectivity and milder reaction conditions compared to the harsh acidic environments of traditional methods. rsc.org For example, reagents like Fe(NO₃)₃·9H₂O have been used for the nitration of aromatic compounds. rsc.org
| Starting Material | Reagents | Product | Key Features |
| 4-Nitrobenzenesulfonyl chloride | Ammonia water | 4-Nitrobenzenesulfonamide | Sulfonylation of a nitrated precursor. prepchem.com |
| Benzenesulfonamide | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitrobenzenesulfonamide | Nitration of a substituted benzenesulfonamide. evitachem.com |
| N-Phenylbenzenesulfonamide | Cu(NO₃)₂·3H₂O, Halogen source | N-(4-halo-2-nitrophenyl)benzenesulfonamide | Metal-promoted tandem nitration and halogenation. rsc.org |
Direct Functionalization Approaches to the Benzene Ring
While less common for the direct synthesis of nitrobenzenesulfonamides from benzene in a single step, direct functionalization reactions represent an important area of synthetic chemistry. nih.govorganic-chemistry.orgacs.org These methods aim to introduce multiple functional groups onto an unactivated benzene ring, which can be a challenging endeavor.
The direct introduction of both a nitro group and a sulfonamide group onto an unsubstituted benzene ring simultaneously is not a standard or efficient process. Typically, the synthesis proceeds in a stepwise fashion as described in the previous sections. However, the concept of direct C-H functionalization is a major focus of modern synthetic chemistry. acs.org Research in this area seeks to develop catalysts and reagents that can selectively activate and functionalize specific C-H bonds on an aromatic ring, potentially offering more direct and atom-economical routes to complex molecules in the future. nih.govacs.org
For example, ruthenium complexes have been shown to mediate the nucleophilic aromatic substitution of hydrogen in benzene, demonstrating the potential for direct functionalization. nih.gov While not yet applied to the direct synthesis of nitrobenzenesulfonamide, these advancements point towards future possibilities for more streamlined synthetic pathways.
Contemporary Synthetic Innovations and Methodological Advancements
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing nitrobenzenesulfonamides, with a focus on catalysis and sustainable practices.
Transition Metal-Catalyzed Strategies for C–S Bond Formation
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to C-S bond formation has provided new avenues for preparing aryl sulfonamides. mdpi.comrsc.orgnih.gov These methods often involve the coupling of an aryl halide or a related electrophile with a sulfur-containing nucleophile in the presence of a transition metal catalyst, such as palladium or copper. mdpi.comnih.gov
While the direct catalytic synthesis of nitrobenzenesulfonamides through C-S bond formation is less common than the classical methods, the principles are highly relevant for the synthesis of their precursors and analogues. For example, a palladium-catalyzed reaction could be envisioned to couple a nitro-substituted aryl halide with a source of the sulfonamide group.
The primary challenge in using sulfur compounds in transition metal catalysis is the potential for the sulfur to coordinate strongly to the metal center, leading to catalyst deactivation. mdpi.com However, significant progress has been made in developing ligands and reaction conditions that overcome this issue, enabling efficient C-S bond formation. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of Nitrobenzenesulfonamides
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of nitrobenzenesulfonamides. nih.gov This includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy.
One notable development is the synthesis of sulfonamides in water, which avoids the use of volatile and often toxic organic solvents. rsc.org A facile and environmentally friendly method for sulfonamide synthesis has been described that uses equimolar amounts of an amino compound and an arylsulfonyl chloride in an aqueous medium under dynamic pH control. rsc.org This approach eliminates the need for organic bases and simplifies product isolation to a simple filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org
Multicomponent Reaction Sequences Incorporating Nitrobenzenesulfonamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. Nitrobenzenesulfonamides have been effectively utilized as key components in various MCRs to construct diverse heterocyclic and complex acyclic structures.
The Ugi four-component reaction (U-4CR) is a prominent MCR that has been adapted to include nitrobenzenesulfonamide derivatives. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a dipeptide-like scaffold. For instance, Ugi reactions employing p-nitrobenzaldehyde as the aldehyde component serve as a platform for post-Ugi modifications to create complex structures like dihydropyrazinones. mdpi.com The acidic nature of the N-H bond in nitrobenzenesulfonamides allows them to be used as the amine or, more commonly, the carboxylic acid component in Ugi-type reactions or to be incorporated in post-MCR transformations. mdpi.com For example, 2-nitrobenzenesulfonamides can be alkylated under Mitsunobu conditions, a strategy used in sequences following MCRs to build polyamine derivatives. mdpi.com Research has also explored interrupted Ugi reactions with isocyanides to generate 3-aminoindoles, showcasing the versatility of these scaffolds.
The Passerini three-component reaction (P-3CR), which involves an isocyanide, an aldehyde, and a carboxylic acid, has also seen the application of nitrobenzenesulfonamide-functionalized substrates. An intramolecular cascade reaction involving a conjugate addition, a Truce-Smiles rearrangement, and an elimination (E1cb) has been developed for 2-nitrobenzenesulfonamide-functionalized cyclohexenones, providing access to the core structures of various alkaloids. researchgate.net
Another significant MCR is the Mannich reaction, which is used to synthesize β-aminoketones. rsc.org 2-Nitrobenzenesulfonamide (B48108) has been listed as a reagent in the context of Mannich-type reactions for preparing these valuable synthetic intermediates. rsc.org Similarly, the Petasis borono-Mannich reaction, involving an amine, a carbonyl, and a boronic acid, has been investigated with sulfonamide derivatives. However, studies have shown that electron-poor sulfonamides, such as 4-nitrobenzenesulfonamide, may fail to react under certain conditions. acs.orgnih.gov
Phosphine-mediated multicomponent reactions also provide a route to complex aromatic systems. In one such reaction between o-phthalaldehydes, nucleophiles, and allenes to form naphthalenes, p-nitrobenzenesulfonamide was used as the nucleophile, though it provided a lower yield compared to less electron-withdrawing sulfonamides, an issue that could be partially mitigated by the use of a buffer. nih.gov
| Multicomponent Reaction | Role/Use of Nitrobenzenesulfonamide | Resulting Scaffold/Application | Reference(s) |
| Ugi Reaction | Component (e.g., via p-nitrobenzaldehyde) or used in post-Ugi modifications. | Dihydropyrazinones, Polyamines, 3-Aminoindoles | mdpi.commdpi.com |
| Passerini Reaction | Functionalized substrate for cascade reactions. | Alkaloid core structures | researchgate.net |
| Mannich Reaction | Reagent for the synthesis of β-aminoketones. | β-Aminoketones | rsc.org |
| Petasis Reaction | Investigated as the amine component. | Limited reactivity observed for 4-nitrobenzenesulfonamide. | acs.orgnih.gov |
| Phosphine-Mediated Annulation | Nucleophilic component. | Functionalized naphthalenes | nih.gov |
Flow Chemistry and Automated Synthesis Protocols for Nitrobenzenesulfonamide Derivatives
The transition from traditional batch synthesis to continuous flow and automated protocols offers substantial improvements in safety, scalability, efficiency, and reproducibility, particularly for reactions that are hazardous or require precise control. The synthesis of sulfonamides, including nitrobenzenesulfonamide derivatives, is well-suited for these modern technologies.
Fully automated flow-through systems have been developed for the production of secondary sulfonamides. nih.govscite.ai A common and effective strategy is the "catch and release" protocol. In this method, a primary sulfonamide is first 'caught' on a solid-phase support. For instance, a Boc-protected sulfonamide can be captured by a polymer-supported base like PS-TBD packed into a heated reactor column. vapourtec.com This immobilized intermediate is then treated with a flow of an alkylating agent to 'release' the desired N-alkylated sulfonamide product. vapourtec.com Subsequent in-line purification, such as passing the product stream through a column with an acidic resin to remove the Boc protecting group, can yield the final product with high purity, often eliminating the need for traditional column chromatography. nih.govvapourtec.com These automated platforms can incorporate multiple reactor columns, allowing for the rapid synthesis of entire compound libraries. scite.ai
Flow chemistry is also particularly advantageous for managing hazardous reagents and reactions. The synthesis of aryl sulfonyl chlorides, the direct precursors to sulfonamides, often involves potent reagents like chlorosulfonic acid. mdpi.com Executing such chlorosulfonation reactions in a continuous flow reactor enhances safety by minimizing the volume of hazardous material present at any given time and allows for better temperature control of the exothermic process. mdpi.com The resulting aryl sulfonyl chlorides can then be directly used in a subsequent flow step to react with amines, generating the corresponding sulfonamides.
Recent innovations, such as methods for the direct insertion of sulfur dioxide (SO₂) into carbon-nitrogen bonds to form primary sulfonamides, are being designed with automation in mind. scienmag.com The adaptability of these new synthetic methods to automated platforms is critical for high-throughput experimentation, enabling medicinal chemists to rapidly generate and screen large libraries of sulfonamide derivatives for drug discovery programs. scienmag.com The integration of solid-phase synthesis with flow technology (SPS-Flow) further expands the scope of automated synthesis, allowing for complex, multi-step preparations of pharmacologically relevant molecules. springernature.com
| Technology/Protocol | Description | Advantages for Sulfonamide Synthesis | Reference(s) |
| Automated Flow-Through Synthesis | Utilizes platforms like the Vapourtec R-4 reactor for automated, multi-step synthesis. | High-throughput library generation, high purity products, reduced need for purification. | nih.govscite.aivapourtec.com |
| "Catch and Release" Protocol | A primary sulfonamide is immobilized on a solid support, alkylated, and then released. | Efficient monoalkylation, avoids over-alkylation, simplifies purification. | nih.govvapourtec.com |
| Continuous Flow Chlorosulfonation | Use of flow reactors for the synthesis of aryl sulfonyl chlorides from arenes. | Enhanced safety with hazardous reagents (e.g., ClSO₃H), improved process control. | mdpi.com |
| SO₂ Insertion Methods | Novel methods for direct sulfonamide formation adaptable to automated platforms. | Accelerates generation of sulfonamide libraries for high-throughput screening. | scienmag.com |
| Eco-Friendly Flow Synthesis | Optimized flow setup to minimize waste and use greener solvents. | Sustainable and scalable preparation of primary, secondary, and tertiary sulfonamides. | acs.org |
Enantioselective Synthesis of Chiral Nitrobenzenesulfonamide Derivatives
The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. For nitrobenzenesulfonamide derivatives, which may possess stereogenic centers or axial chirality, several enantioselective strategies have been developed, including the use of chiral auxiliaries, organocatalysis, and enzymatic methods.
Asymmetric Induction via Chiral Auxiliaries and Reagents
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy has been applied to the synthesis of chiral molecules containing the nitrobenzenesulfonamide motif.
A notable application is in transition metal-catalyzed reactions. The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation, also known as the Tsuji-Trost reaction. nih.gov In this approach, secondary sulfonamides, such as N-(2-arylethynyl-6-methylphenyl)-4-nitrobenzenesulfonamide, react with allyl acetate in the presence of a chiral palladium catalyst, typically formed from (allyl-PdCl)₂ and a chiral ligand like the (S,S)-Trost ligand. nih.govmdpi.com This method yields rotationally stable, N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.gov
Similarly, 2-nitrobenzenesulfonamide has been employed as a nitrogen source in the enantioselective synthesis of 2,4-disubstituted pyrrolidines. nih.govfigshare.comorganic-chemistry.org The synthetic sequence involves an initial iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by a Tsuji-Trost N-allylation with 2-nitrobenzenesulfonamide, and subsequent Mitsunobu cyclization to furnish the chiral pyrrolidine (B122466) product. organic-chemistry.org
Chiral auxiliaries derived from natural products, such as amino acids, are also valuable tools. For example, L-valine isopropyl ester has been reported as a chiral auxiliary in a synthesis that involves a nitrobenzenesulfonamide derivative, demonstrating the utility of readily available chiral pool starting materials for asymmetric induction. researchgate.netnih.gov
| Reaction | Chiral Reagent/Auxiliary | Substrate Example | Product Type | Reference(s) |
| Pd-Catalyzed N-Allylation | (S,S)-Trost ligand with (allyl-PdCl)₂ | N-(2-arylethynyl-6-methylphenyl)-4-nitrobenzenesulfonamide | N-C Axially Chiral Sulfonamide | nih.govmdpi.com |
| Tsuji-Trost N-Allylation | Chiral Iridium Catalyst (in preceding step) | 2-Nitrobenzenesulfonamide | Enantiomerically enriched 2,4-disubstituted pyrrolidines | nih.govfigshare.comorganic-chemistry.org |
| Asymmetric Synthesis | L-valine isopropyl ester | A nitrobenzenesulfonamide of (S)-proline | Chiral proline derivative | researchgate.net |
Organocatalytic Approaches to Enantiopure Sulfonamides
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach has been successfully applied to the synthesis of enantiopure sulfonamides, particularly those exhibiting axial chirality.
A significant breakthrough has been the development of organocatalytic atroposelective N-alkylation to access axially chiral sulfonamides. rsc.orgrsc.org This method utilizes commercially available chiral amine catalysts to achieve the N-alkylation of sulfonamides, delivering products with high enantiopurity. nih.gov The reaction can provide access to sulfonamides bearing synthetically versatile allene (B1206475) or allyl groups. rsc.orgrsc.org This strategy is operationally simple and has been shown to be scalable, highlighting its practical utility. rsc.org
The development of these protocols addresses the challenge of creating C-N axial chirality, which is a structural motif of growing interest in medicinal chemistry. nih.gov The racemization barriers of the resulting allenoate-sulfonamides have been studied and found to be higher than their acrylate (B77674) counterparts, indicating good stereochemical stability. rsc.org
Beyond N-alkylation, organocatalytic methods have been developed for other transformations. Chiral mono- and bis-sulfonamides themselves can act as organocatalysts, for example, in asymmetric Michael additions. researchtrends.net Furthermore, an organocatalytic asymmetric cleavage of the C-N bond in N-sulfonyl biaryl lactams has been reported, providing a novel route to axially chiral biaryl amino acids. bohrium.com This demonstrates the expanding scope of organocatalysis in manipulating sulfonamide-containing scaffolds to achieve high levels of stereocontrol.
| Reaction Type | Catalyst Type | Key Transformation | Product Class | Reference(s) |
| Atroposelective N-Alkylation | Chiral Amine Catalysts | Catalytic N-alkylation of N-H sulfonamides | Axially Chiral N-Aryl Sulfonamides | rsc.orgrsc.orgnih.gov |
| Asymmetric C-N Bond Cleavage | Bifunctional Organocatalyst | Asymmetric ring-opening of N-sulfonyl biaryl lactams | Axially Chiral Biaryl Amino Acids | bohrium.com |
| Asymmetric Michael Addition | Chiral Mono-sulfonamides | Addition of nucleophiles to α,β-unsaturated compounds | Chiral Michael Adducts | researchtrends.net |
Enzymatic Biotransformations for Chiral Synthesis
The use of enzymes as catalysts (biocatalysis) for chemical transformations offers remarkable selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions. nih.gov While specific examples detailing the enzymatic synthesis of chiral nitrobenzenesulfonamide derivatives are not extensively documented, established enzymatic methods for producing chiral intermediates are highly applicable to substrates bearing a nitrobenzenesulfonamide group. dovepress.com
Enzymatic biotransformations relevant to chiral synthesis can be broadly categorized. One major strategy is kinetic resolution , where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for the resolution of racemic alcohols or esters. This could be applied to a racemic nitrobenzenesulfonamide derivative containing a secondary alcohol, where a lipase (B570770) would acylate one enantiomer, allowing for the separation of the acylated and unacylated products. Amidase enzymes can similarly resolve racemic amides. nih.gov
Another powerful strategy is the asymmetric synthesis from a prochiral substrate. Oxidoreductases, such as ketone reductases or alcohol dehydrogenases, can reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. A ketone-containing nitrobenzenesulfonamide could be a substrate for such an enzyme. nih.gov Similarly, transaminases are widely used for the synthesis of chiral amines from prochiral ketones, offering a direct route to valuable enantiopure building blocks. dovepress.com
Studies on the metabolism and biotransformation of sulfonamides confirm that they can interact with enzymes. For example, sulfonamides undergo various transformations in biological systems, including N-acetylation, hydroxylation, and conjugation. msdvetmanual.comresearchgate.netresearchgate.net In activated sludge, sulfonamides have been shown to form pterin-sulfonamide conjugates, a transformation related to the enzymatic machinery of bacteria. acs.orgnih.gov While these are metabolic/degradation pathways, they establish the principle of enzyme-sulfonamide interactions, supporting the potential for developing targeted synthetic biotransformations.
| Enzymatic Strategy | Enzyme Class | Transformation | Potential Application to Nitrobenzenesulfonamide | Reference(s) |
| Kinetic Resolution | Lipases, Proteases, Amidases | Selective acylation/hydrolysis of one enantiomer in a racemate. | Resolution of a racemic nitrobenzenesulfonamide containing an alcohol, ester, or amide group. | dovepress.comnih.gov |
| Asymmetric Synthesis | Oxidoreductases (e.g., Ketone Reductases) | Reduction of a prochiral ketone to a chiral alcohol. | Synthesis of a chiral alcohol from a ketone-bearing nitrobenzenesulfonamide. | nih.gov |
| Asymmetric Synthesis | Transaminases (TAs) | Conversion of a prochiral ketone to a chiral amine. | Synthesis of a chiral amine from a ketone-bearing nitrobenzenesulfonamide. | dovepress.com |
| Metabolic Transformation | Various (e.g., Acetyltransferases) | N-acetylation, hydroxylation, conjugation. | Indicates susceptibility of the sulfonamide scaffold to enzymatic modification. | msdvetmanual.comresearchgate.netresearchgate.netacs.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of Nitrobenzenesulfonamide
Reactivity Profiles of the Nitro Group Moiety
The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring and the nitro group itself.
Selective Reduction Strategies to Amines, Hydroxylamines, and Azoxy Compounds
The reduction of the nitro group in nitrobenzenesulfonamides can lead to a variety of products, including amines, hydroxylamines, and azoxy compounds, depending on the reaction conditions and the reducing agents employed.
The conversion of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis. jsynthchem.com Aromatic amines are valuable intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com Various methods have been developed for this reduction, including catalytic hydrogenation and the use of metal/acid combinations. A common laboratory method involves the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ in an ethanol (B145695) solvent. jsynthchem.com This system has been shown to be effective for the reduction of nitro compounds to their corresponding amines at room temperature. jsynthchem.com
The formation of hydroxylamines from nitro compounds can also be achieved under specific reductive conditions. For instance, O-protected N-(2-nitrophenylsulfonyl)hydroxylamines have been utilized as reagents for the synthesis of hydroxamates. researchgate.net The synthesis of these reagents often involves the reaction of a hydroxylamine (B1172632) derivative with a nitrobenzenesulfonyl chloride. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Substituted Aromatic Ring
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com
A common example is the reaction of nitroarenes with thiols in the presence of a base like cesium carbonate to form aryl sulfides. researchgate.net This reaction proceeds through the displacement of the nitro group by the thiolate anion. researchgate.net The efficiency of this substitution is influenced by the nature of the base and the solvent. researchgate.net
Reactions Involving Radical Intermediates of the Nitro Group
The nitro group can participate in reactions involving radical intermediates. The electrochemical reduction of nitrobenzenesulfonamides, for example, proceeds through the formation of an anion radical in the initial step. researchgate.net These nitro radical-anions are often intermediates in the reductive metabolism of nitroaryl compounds. nih.gov While these radicals themselves are generally unreactive, they can be further reduced to other reactive species. nih.gov
Chiral nitroarenes have been developed as enantioselective single-electron-transfer (SET) oxidants in carbene-catalyzed radical reactions. ntu.edu.sg These chiral oxidants, often derived from nitrobenzenesulfonyl chloride and chiral amines, can effectively transfer chirality to substrates in reactions like the β-hydroxylation of enals. ntu.edu.sg
Reactivity of the Sulfonamide Functional Group
The sulfonamide group also exhibits a rich and versatile reactivity, primarily centered around the nitrogen atom and the sulfur-nitrogen bond.
N-Alkylation, N-Acylation, and N-Arylation Reactions
The nitrogen atom of the sulfonamide can be readily functionalized through alkylation, acylation, and arylation reactions.
N-Alkylation of nitrobenzenesulfonamides is a common method for the synthesis of secondary amines. rsc.org The sulfonamide is first prepared from a primary amine and a nitrobenzenesulfonyl chloride. tcichemicals.com Subsequent alkylation of the N-monosubstituted sulfonamide can be achieved under conventional conditions with alkyl halides or through the Mitsunobu reaction with alcohols. rsc.orgtcichemicals.com The acidic nature of the sulfonamide proton facilitates these reactions. iris-biotech.de Anion exchange resins have also been employed to support the sulfonamide anion for reaction with alkyl halides, often leading to high yields of the N-alkylated product. tandfonline.com
| Alkylating Agent | Conditions | Product | Reference |
| Alkyl Halide (R-X) | Base | N,N-disubstituted sulfonamide | tcichemicals.com |
| Alcohol (R-OH) | Mitsunobu conditions (DEAD, PPh₃) | N,N-disubstituted sulfonamide | rsc.orgtcichemicals.com |
| Alkyl Halide | Anion exchange resin | Mono-N-alkylated sulfonamide | tandfonline.com |
N-Acylation of sulfonamides can be accomplished using acyl chlorides or carboxylic anhydrides. tandfonline.com This reaction can be catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂). tandfonline.comtandfonline.com Interestingly, direct transacylation of N-acylsulfonamides is also possible in the presence of a Lewis acid and an excess of an acyl chloride, allowing for the exchange of the N-acyl group. tandfonline.com
N-Arylation of nitrobenzenesulfonamides has been explored, particularly in the context of intramolecular reactions. acs.orgnih.govacs.org Base-mediated intramolecular N-arylation can occur in suitably substituted N,N-disubstituted 2-nitrobenzenesulfonamides, leading to the formation of various nitrogenous heterocycles. acs.orgnih.govacs.orgresearchgate.net The mechanism often involves a Smiles-type rearrangement. acs.org
Deprotection and Cleavage Methodologies of Sulfonamide Bonds
The nitrobenzenesulfonyl group is often used as a protecting group for amines due to its facile removal under specific conditions. rsc.org The cleavage of the sulfonamide bond is a crucial step in many synthetic sequences.
The most common method for the deprotection of nitrobenzenesulfonamides involves the use of soft nucleophiles, such as thiols, in the presence of a base. rsc.orgresearchgate.net This reaction proceeds via a Meisenheimer complex. rsc.org Reagents like mercaptoethanol with DBU or thiophenol with cesium carbonate in DMF are effective for cleaving the 2-nitrobenzenesulfonyl group. researchgate.net The 2,4-dinitrobenzenesulfonyl group can be removed under even milder conditions, often with a thiol alone. researchgate.net
Electrochemical methods have also been developed for the selective cleavage of sulfonamides. nih.govacs.org For example, electrolysis at a specific potential can selectively cleave a nosyl group from a sulfonimide without affecting the sulfonamide bond. nih.govacs.org Additionally, alkali metal alkoxides, such as sodium methoxide, have been used to remove the nitrobenzenesulfonyl group. google.com
| Reagent/Method | Conditions | Cleaved Group | Reference |
| HSCH₂CH₂OH/DBU | DMF | 2-Nitrobenzenesulfonyl | researchgate.net |
| PhSH/Cs₂CO₃ | DMF | 2-Nitrobenzenesulfonyl | researchgate.net |
| Thiol (e.g., HSCH₂CH₂OH) | - | 2,4-Dinitrobenzenesulfonyl | researchgate.net |
| Electrolysis | Controlled potential | p-Nosyl | nih.govacs.org |
| Sodium Methoxide | Dioxane | Nitrobenzenesulfonyl | google.com |
Role of the Sulfonamide as a Directing Group in Directed Functionalization
The sulfonamide group is a powerful and versatile directing group in organic synthesis, primarily facilitating the selective functionalization of C-H bonds at the ortho position. numberanalytics.comnih.gov This capability, known as directed ortho metalation (DoM) or directing group-assisted C-H activation, has become a cornerstone strategy for the regioselective synthesis of complex aromatic compounds. numberanalytics.comresearchgate.net The sulfonamide moiety can coordinate to a metal catalyst, positioning it in close proximity to the ortho-C-H bond and thereby lowering the activation energy for its cleavage and subsequent functionalization. rsc.orgthieme-connect.de
The effectiveness of the sulfonamide group as a director has been demonstrated in a variety of transformations, including carbenoid functionalization, amidation, and arylation. rsc.orgresearchgate.net For instance, rhodium(III) catalysts have been successfully employed for the ortho-C-H carbenoid functionalization of aryl sulfonamides. rsc.org Research has shown that the deprotonated sulfonamide moiety can act as an X-type directing group, guiding the metal center to the adjacent C-H bond to facilitate the activation process. rsc.org
In molecules containing multiple potential directing groups, the reaction conditions can be tuned to achieve site-selectivity. Studies on aryl sulfonamides that also contain strongly coordinating N-heterocycles have revealed that it is possible to switch the site of C-H functionalization between the position ortho to the sulfonamide and the position ortho to the heterocycle. researchgate.netrsc.org This control is often achieved by varying solvent polarity or the concentration of additives, which can influence the competitive reactivity between the different directing groups. rsc.org For example, in less-polar solvents like toluene, sulfonamide-directed functionalization is often favored. rsc.org
The utility of sulfonamides as directing groups is a significant area of research, as they are common structural motifs in pharmaceuticals and can be readily installed and sometimes removed. thieme-connect.desioc-journal.cn This allows for the late-stage functionalization of drug molecules, enabling the construction of complex and therapeutically relevant scaffolds. nih.govresearchgate.net
| Reaction Type | Catalyst System | Directing Group | Outcome | Reference |
|---|---|---|---|---|
| ortho-C-H Carbenoid Functionalization | [RhCpCl2]2 / AgOAc | Sulfonamide | Excellent site-selectivity for ortho-functionalization in less-polar solvents. | rsc.org |
| ortho-C-H Amidation | [IrCpCl2]2 / AgNTf2 | N-Acylsulfonamide | Provides a protocol for the synthesis of 2-aminobenzenesulfonamides. | researchgate.netnih.gov |
| ortho-Lithiation | n-BuLi / TMEDA | Sulfonamide | Demonstrates the excellent ortho-directing ability for synthesizing 1,2-disubstituted derivatives. | researchgate.net |
| Site-Selective C-H Activation | Rh(III) catalyst | Sulfonamide vs. N-heterocycle | Site-selectivity can be switched by altering solvent and additives. | researchgate.netrsc.org |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring Scaffold
Electrophilic aromatic substitution (EAS) on the nitrobenzenesulfonamide scaffold is governed by the powerful and competing electronic effects of its two substituents. The nitro group (-NO₂) is one of the strongest deactivating groups due to its potent electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. youtube.comtestbook.com This withdrawal of electron density significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles than benzene itself. youtube.com The resonance structures of nitrobenzene (B124822) show the development of partial positive charges at the ortho and para positions, meaning the nitro group directs incoming electrophiles to the meta position, which is the least deactivated site. testbook.comvedantu.comquora.com
In a nitrobenzenesulfonamide molecule (e.g., 4-nitrobenzenesulfonamide), these two groups exert opposing influences on the regioselectivity of EAS reactions. The nitro group strongly directs meta to its own position, while the sulfonamide group directs ortho (and para) to its position. The outcome of an EAS reaction on such a doubly-substituted ring depends on the relative activating/deactivating strengths of the groups and their positions.
For a compound like 3-nitrobenzenesulfonamide (B92210), both the nitro group (at C3) and the sulfonamide group (at C1) deactivate the ring. The nitro group directs incoming electrophiles to positions 5 and 1 (C5 being meta to NO₂). The sulfonamide group directs to positions 2, 4, and 6 (ortho and para to SO₂NHR). The positions are influenced as follows:
C2: Ortho to the sulfonamide (directing) but ortho to the nitro group (strongly deactivating).
C4: Para to the sulfonamide (directing) but ortho to the nitro group (strongly deactivating).
C5: Meta to both the sulfonamide (least deactivated) and the nitro group (directing).
C6: Ortho to the sulfonamide (directing) but meta to the nitro group (directing).
Given that both groups are deactivating, substitution is generally difficult. However, the position that is least deactivated by the combined electronic effects will be the most likely site of substitution. In many cases, the position meta to the powerful nitro group is favored, especially if that position is not strongly deactivated by the other group. doubtnut.comyoutube.com Therefore, substitution often occurs at a position that represents a compromise between the directing effects of the two groups.
| Substituent | Electronic Effect | Reactivity Effect | Directing Influence | Reference |
|---|---|---|---|---|
| Nitro (-NO2) | -I, -M (Strongly electron-withdrawing) | Strongly Deactivating | Meta | youtube.comtestbook.comvedantu.com |
| Sulfonamide (-SO2NHR) | -I, +M (Overall electron-withdrawing) | Deactivating | Ortho, Para | thieme-connect.deresearchgate.net |
Cycloaddition Reactions and Pericyclic Transformations Involving Nitrobenzenesulfonamide Derivatives
Nitrobenzenesulfonamide derivatives can participate in various cycloaddition and pericyclic reactions, leveraging the reactivity of either the nitro-substituted aromatic ring or the sulfonamide moiety. tdl.orgmdpi-res.com Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.
One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition, where a diene reacts with a dienophile. While the aromatic ring of nitrobenzenesulfonamide is generally too stable to act as a diene, derivatives can be designed to act as potent dienophiles. The electron-withdrawing nitro and sulfonamide groups can activate an adjacent double bond, making it more susceptible to reaction with a diene. For example, vinylsulfonamides derived from nitrobenzenesulfonamide can serve as dienophiles in Diels-Alder reactions.
Furthermore, nitrobenzenesulfonamides have been employed in [3+2] cycloaddition reactions. For instance, the Ytterbium(III) triflate-catalyzed [3+2] cycloaddition of azomethine ylides with derivatives of nitrobenzenesulfonamide has been reported to produce complex heterocyclic structures. thieme-connect.com
Nitrosoarenes, which can be generated from nitroaromatic precursors, are known to participate in formal [4+2] cycloadditions. In reactions with furanyl cyclopropane (B1198618) derivatives, the regioselectivity of the cycloaddition with nitrosoarenes can be controlled by the choice of Lewis acid, leading to different 1,2-oxazine derivatives. rsc.org
The sulfonamide group itself can also be a reactive handle for transformations. N-Sulfonylated imines derived from nitrobenzenesulfonamides can undergo cycloadditions. For example, four-membered cyclic nitrones have been shown to react with various dipolarophiles in 1,3-dipolar cycloaddition reactions to yield complex isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives. researchgate.net The reactivity and stereoselectivity of these reactions are often high, providing access to intricate molecular scaffolds. researchgate.net
| Reaction Type | Role of Nitrobenzenesulfonamide Derivative | Key Features | Reference |
|---|---|---|---|
| [4+2] Diels-Alder Cycloaddition | As a precursor to dienophiles (e.g., vinylsulfonamides). | Electron-withdrawing groups activate the dienophile. | uchicago.edu |
| [3+2] Cycloaddition | Reactant with azomethine ylides. | Catalyzed by Lewis acids like Yb(OTf)3. | thieme-connect.com |
| Formal [4+2] Cycloaddition | As a precursor to nitrosoarenes. | Regioselectivity can be controlled by the choice of Lewis acid. | rsc.org |
| 1,3-Dipolar Cycloaddition | Precursor to cyclic nitrones. | Reacts with alkenes and alkynes to form isoxazolidines. | researchgate.net |
Computational Elucidation of Reaction Pathways, Transition States, and Kinetic Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for understanding the intricate details of reaction mechanisms involving nitrobenzenesulfonamide. hbni.ac.inyoutube.com These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of kinetic parameters, offering insights that are often difficult to obtain through experimental means alone. researchgate.netarxiv.org
For electrophilic aromatic substitution, computational studies can quantify the directing effects of the nitro and sulfonamide groups. Molecular Electron Density Theory (MEDT) analysis of the EAS reaction on benzenesulfonic acid (a related compound) showed that the regioselectivity is a result of slight polarization of the ring's electron density and weak steric repulsions, rather than just the stability of resonance structures. rsc.org Similar calculations for nitrobenzenesulfonamide can precisely predict the most favorable site for electrophilic attack by comparing the activation Gibbs free energies for the ortho, meta, and para reaction pathways. rsc.org
In the context of directed C-H functionalization, DFT calculations have been crucial for rationalizing the observed site-selectivity. rsc.org For aryl sulfonamides containing a competing N-heterocycle directing group, calculations have shown that the sulfonamide-directed pathway can be more energetically favorable in certain solvents, which aligns with experimental observations. rsc.org By calculating the energies of the reactants, intermediates, and transition states (like TS1), researchers can build a comprehensive reaction profile that explains why one product is formed over another under specific conditions. rsc.org
Computational studies have also been applied to investigate the properties of nitrobenzenesulfonamide derivatives. DFT and molecular electrostatic potential (MEP) mapping can elucidate the electronic structure of these molecules. researchgate.net Calculated global reactivity parameters, such as the HOMO-LUMO energy gap, can provide insights into the kinetic stability and reactivity of different derivatives. researchgate.netresearchgate.net These theoretical models have shown good correlation with experimental findings, such as UV-vis spectra, validating the quality of the computational approach. researchgate.netresearchgate.net
| Computational Method | Investigated Aspect | Key Findings | Reference |
|---|---|---|---|
| DFT / MEDT | Regioselectivity of Electrophilic Aromatic Substitution | Activation energies of competing pathways determine the outcome; steric and electronic factors quantified. | rsc.org |
| DFT Calculations | Site-selectivity in C-H Functionalization | Rationalized the switching of regioselectivity based on solvent polarity by comparing transition state energies. | rsc.org |
| DFT / MEP Mapping | Electronic Structure and Reactivity | Calculated HOMO-LUMO gaps and MEPs to predict molecular reactivity and properties. | researchgate.netresearchgate.net |
| DFT / Transition State Calculation | Reaction Mechanism Elucidation | Identified transition state structures and mapped potential energy surfaces for cycloaddition reactions. | researchgate.netthieme-connect.com |
Strategic Applications of Nitrobenzenesulfonamide in Advanced Organic Synthesis
Nitrobenzenesulfonamide as a Key Building Block for Complex Chemical Architectures
The unique reactivity of nitrobenzenesulfonamides makes them valuable starting materials or intermediates for constructing intricate molecular frameworks, especially those containing nitrogen.
Nitrobenzenesulfonamides serve as pivotal precursors in the synthesis of a wide array of nitrogen-containing heterocycles. frontiersin.org The "Ns-strategy," developed by Fukuyama and coworkers, leverages the properties of 2-nitrobenzenesulfonamides for the facile synthesis of cyclic amines. capes.gov.br This method has proven effective for creating medium (eight- and nine-membered) and large-sized rings, which are typically challenging to synthesize via direct intramolecular alkylation. For instance, the intramolecular cyclization of Ns-protected amino alcohols or amino halides proceeds smoothly, often without the need for high-dilution conditions.
Furthermore, polymer-supported nitrobenzenesulfonamides have been employed as key intermediates in solid-phase synthesis to generate diverse heterocyclic structures. sci-hub.se For example, resin-bound amines are first treated with a nitrobenzenesulfonyl chloride, followed by alkylation. These immobilized intermediates can then undergo various transformations, including rearrangements and cyclizations, to yield scaffolds like benzodiazepinones. sci-hub.se Another notable application is the synthesis of 2-aryl-3-alkylamino-1H-indoles, which proceeds through a base-mediated C-arylation of polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides followed by reduction. researchgate.net
The nitrobenzenesulfonamide unit can be strategically incorporated into molecules and subsequently transformed to build complex, functionalized aromatic systems. The nitro group itself is a versatile handle for further chemical modification. For example, reduction of the nitro group to an amine provides a new point for diversification. This strategy has been used in the synthesis of tetrahydrobenzopyrazinothiadiazinone dioxides, where intramolecular cyclization occurs after the reduction of a 2-nitrobenzenesulfonamide (B48108) moiety. sci-hub.se
In some cases, the entire nitrobenzenesulfonyl group is transferred to another part of the molecule during a reaction cascade. A notable example is the tandem Michael addition/Truce-Smiles rearrangement. researchgate.netacs.org In this process, the nosyl group acts not just as a protecting group but as a functional unit that is ultimately incorporated into the final polycyclic structure, creating highly functionalized ring systems that are valuable for further manipulation. researchgate.net This approach highlights the dual role of nitrobenzenesulfonamide as both a transient activator and a permanent structural component.
Synthesis of Diverse Heterocyclic Scaffolds (e.g., nitrogen-containing heterocycles)
Role in Cross-Coupling Methodologies
Nitrobenzenesulfonamides and their derivatives are important partners in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The Buchwald-Hartwig amination, a cornerstone of modern C–N bond formation, can effectively utilize nitrobenzenesulfonamides. wikipedia.orgorganic-chemistry.org The development of various phosphine (B1218219) ligands has enabled the coupling of a wide range of amines and aryl halides. nih.gov Nitrobenzenesulfonamides can participate in these reactions, serving as the amine component or as a protecting group for an amine that is being coupled. nih.govnih.gov
Beyond C–N coupling, the nitrobenzenesulfonamide framework is amenable to palladium-catalyzed C–C and C–S bond formations. In the synthesis of complex heterocycles, an N-methylated nosylamide can be acylated with 2-iodobenzoyl chloride, setting the stage for an intramolecular Heck reaction to form a new ring system. sci-hub.seorganic-chemistry.org Similarly, Suzuki couplings can be performed on substrates containing the nitrobenzenesulfonamide group. researchgate.netthieme-connect.com The electron-deficient nature of the nitro-substituted aryl ring can facilitate the initial oxidative addition step in the catalytic cycle. rsc.org Thioethers can also be formed under Buchwald-Hartwig-type conditions by coupling thiols with aryl halides bearing a nitrobenzenesulfonamide moiety. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Involving Nitrobenzenesulfonamide Derivatives
| Coupling Type | Reactants | Catalyst/Ligand | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| C–N (Buchwald-Hartwig) | Aryl Halide + Amine (Ns-protected) | Pd(OAc)₂ / Phosphine Ligand | Base (e.g., NaOtBu), Toluene | N-Aryl-N-nosyl-amine | wikipedia.orgacsgcipr.org |
| C–C (Heck) | N-Nosyl-N-allyl-2-iodoanilide | Pd(OAc)₂ / PPh₃ | Base, DMF | Dihydroquinolinone | sci-hub.se |
| C–C (Suzuki) | Arylboronic Acid + Aryl Halide (with Ns group) | Pd(PPh₃)₄ | Base, Solvent (e.g., Toluene/EtOH) | Biaryl with Ns group | researchgate.net |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for forming C–N, C–O, and C–S bonds. wikipedia.orgnih.gov Nitrobenzenesulfonamides can be coupled with aryl halides in Ullmann-type reactions to form diaryl sulfonamides. thieme-connect.com These reactions often require a copper source (e.g., CuI), a ligand (such as proline or a diketone), and a base at elevated temperatures. nih.gov The development of more efficient catalytic systems has broadened the scope of these couplings, making them more practical for complex molecule synthesis. organic-chemistry.org The reaction is believed to proceed through an organocopper intermediate, which then undergoes nucleophilic aromatic substitution. wikipedia.org
Palladium-Catalyzed C–N, C–C, and C–S Cross-Coupling Reactions
Application as a Protecting Group Strategy in Multistep Organic Transformations
One of the most significant applications of nitrobenzenesulfonamide is as a protecting group for primary and secondary amines, where it is often referred to as a "nosyl" (Ns) group. researchgate.net The 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups are widely used. tandfonline.com
The nosyl group is prized for several key features:
Ease of Installation: It is readily introduced by reacting a primary or secondary amine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base. orgsyn.org
Activation: The strong electron-withdrawing effect of the nitro group increases the acidity of the N-H proton of a primary nosylamide, facilitating subsequent N-alkylation under mild conditions (e.g., Mitsunobu reaction or reaction with an alkyl halide and a mild base). orgsyn.orgrsc.orgchem-station.com This allows for the straightforward conversion of primary amines into secondary amines. rsc.org
Stability: The nosyl group is robust and stable under a variety of reaction conditions, including strong acids and bases, which is a significant advantage in multistep synthesis. orgsyn.org
Mild Deprotection: Despite its stability, the Ns group can be cleaved under very mild conditions. The most common method involves treatment with a thiol (e.g., thiophenol or mercaptoacetic acid) and a base. researchgate.netorgsyn.org The reaction proceeds through the formation of a Meisenheimer complex, where the thiolate adds to the electron-deficient aromatic ring, leading to the release of the free amine. orgsyn.orgchem-station.com This orthogonality makes it highly valuable, as it can be removed without affecting other common protecting groups like Boc, Cbz, or Alloc. nih.govthieme-connect.com
This combination of activation and mild cleavage, known as the "Ns-strategy," has been applied in the total synthesis of numerous complex natural products, including polyamine toxins.
Table 2: Comparison of Deprotection Conditions for Nosyl and Other Sulfonamide Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Cleavage Mechanism | Ref. |
|---|---|---|---|---|
| 2-Nitrobenzenesulfonyl | o-Ns | Thiophenol, K₂CO₃, DMF | Nucleophilic Aromatic Substitution (Meisenheimer Complex) | orgsyn.orgchem-station.com |
| 4-Nitrobenzenesulfonyl | p-Ns | Thiophenol, K₂CO₃, DMF | Nucleophilic Aromatic Substitution (Meisenheimer Complex) | researchgate.nettandfonline.com |
| 4-Toluenesulfonyl | Ts | Na/NH₃; HBr/Phenol; Reductive cleavage | Harsh reducing or acidic conditions | nih.gov |
| 4-Cyanobenzenesulfonyl | Cs | Thiol, Base | Nucleophilic Aromatic Substitution | researchgate.netacs.org |
Precursor for Advanced Ligands and Organocatalysts in Asymmetric Synthesis
The quest for highly efficient and selective catalysts for asymmetric transformations is a central theme in modern organic chemistry. Nitrobenzenesulfonamides have proven to be invaluable starting materials for the synthesis of a diverse range of chiral ligands and organocatalysts. The strong electron-withdrawing nature of the nitrobenzenesulfonyl group can significantly influence the electronic and steric properties of the resulting catalyst, leading to enhanced reactivity and stereocontrol.
Development of Chiral Ligands for Transition Metal-Catalyzed Asymmetric Transformations
The design and synthesis of novel chiral ligands are crucial for the advancement of transition-metal-catalyzed asymmetric reactions. researchgate.netnih.govmdpi.comnih.gov Nitrobenzenesulfonamide-derived scaffolds have been successfully employed in the creation of ligands for a variety of metal-catalyzed processes, including hydrogenations, conjugate additions, and C-H bond functionalization. nih.govethz.chorganic-chemistry.orgdiva-portal.org
For instance, chiral diene ligands synthesized from nitrobenzenesulfonamide precursors have shown exceptional performance in rhodium-catalyzed asymmetric conjugate addition reactions. These ligands, often featuring a bicyclic framework, can create a well-defined chiral environment around the metal center, leading to high enantioselectivities. organic-chemistry.org The modular nature of their synthesis allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific substrates.
Furthermore, nitrobenzenesulfonamide-containing ligands have been explored in the context of enantioselective C-H activation. nih.gov The development of chiral ligands that can effectively control the stereochemistry of C-H functionalization is a significant challenge. The unique electronic features of the nitrobenzenesulfonamide group can play a key role in modulating the reactivity and selectivity of the metal catalyst in these demanding transformations.
A notable example involves the use of a chiral phosphine ligand in a copper-catalyzed domino ring-opening/lactonization of oxabenzonorbornadienes with 2-nitrobenzenesulfonamide-derived amino acids, achieving high enantiomeric excesses. beilstein-journals.org
Design of Organocatalytic Systems Derived from Nitrobenzenesulfonamides
The field of organocatalysis has witnessed explosive growth, offering a powerful alternative to metal-based catalysts. mdpi.comrsc.orgfrontiersin.orgsioc-journal.cn Nitrobenzenesulfonamides have been instrumental in the design of a wide array of chiral organocatalysts. scirp.orgresearchgate.net These catalysts often operate through various activation modes, including enamine, iminium ion, and Brønsted acid/base catalysis. frontiersin.org
Proline-derived sulfonamides, in particular, have emerged as a privileged class of organocatalysts. scirp.orggoogle.com The condensation of 2-nitrobenzenesulfonamide with N-Boc-(S)-proline, for example, yields a precursor to a powerful organocatalyst for enantioselective aldol (B89426) and Michael addition reactions. scirp.orgresearchgate.net The sulfonamide moiety in these catalysts can act as a hydrogen-bond donor, playing a crucial role in the organization of the transition state and the induction of asymmetry. scirp.org Enantiomeric excesses exceeding 98% have been achieved in these reactions, highlighting the effectiveness of this catalyst design. scirp.orgresearchgate.net
The versatility of nitrobenzenesulfonamide-based organocatalysts is further demonstrated by their application in aza-Michael reactions, α-aminations, and domino reactions. researchgate.netgoogle.comub.edu The ability to readily modify the nitrobenzenesulfonamide backbone allows for the fine-tuning of catalyst properties to suit a broad range of substrates and reaction types.
| Catalyst Type | Reaction | Enantiomeric Excess (ee) |
| Proline derivative with 2-nitrobenzenesulfonamide | Aldol Reaction | Up to >98% |
| Proline derivative with 2-nitrobenzenesulfonamide | Michael Addition | Up to >98% |
| (R,R)-Ph-BPE ligand | Copper-catalyzed domino ring opening/lactonization | Up to 88% |
Utilization in Non-Catalytic Transformations and Reagent Development
Beyond their role in catalysis, nitrobenzenesulfonamides are valuable reagents and intermediates in a variety of non-catalytic transformations. The nitrobenzenesulfonyl group serves as an excellent protecting group for amines, offering facile introduction and mild cleavage conditions. researchgate.net
A key advantage of the nitrobenzenesulfonamide (Ns) protecting group is its susceptibility to cleavage by soft nucleophiles, such as thiols, via a Meisenheimer complex intermediate. researchgate.net This allows for deprotection under mild conditions that are compatible with a wide range of functional groups. Odorless thiol reagents have been developed to make this process more user-friendly. jst.go.jp
Furthermore, N-substituted nitrobenzenesulfonamides can be readily alkylated under conventional or Mitsunobu conditions, providing a versatile route to secondary amines. researchgate.net This "protecting and activating" strategy has proven highly efficient in the synthesis of complex amines. researchgate.net
Nitrobenzenesulfonamides also serve as precursors for other useful reagents. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been developed as an electrophilic nitrogen source for the direct diaination of enones. acs.org Additionally, the nitro group itself can be reduced to an amino group, opening up further avenues for synthetic diversification. taylorfrancis.com
Recent research has also explored the use of nitrobenzenesulfonamide derivatives in the synthesis of heterocyclic compounds and as components of redox-sensitive linkers.
| Reagent/Intermediate | Application | Key Features |
| Nitrobenzenesulfonamides (Ns-amides) | Protecting group for amines | Mild cleavage with soft nucleophiles |
| N-Alkyl-nitrobenzenesulfonamides | Precursors to secondary amines | Formed by alkylation of Ns-amides |
| N,N-Dichloro-2-nitrobenzenesulfonamide | Electrophilic nitrogen source | Used for diaination of enones |
| N-(Benzyloxy)-2-nitrobenzenesulfonamide | Reagent in Mitsunobu reactions | Versatile building block |
Advanced Spectroscopic and Diffraction Methodologies for Research on Nitrobenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. rsc.org For nitrobenzenesulfonamide, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govnih.gov The position of the nitro group on the benzene (B151609) ring (ortho, meta, or para) creates distinct patterns in the aromatic region of the ¹H NMR spectrum and unique chemical shifts in the ¹³C NMR spectrum, allowing for the clear differentiation of isomers.
Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
While 1D NMR provides essential data, complex molecules or mixtures can lead to overlapping signals that are difficult to interpret. europeanpharmaceuticalreview.commnstate.edu Two-dimensional (2D) NMR techniques overcome this challenge by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. mnstate.edu
2D Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies spin-spin coupling between protons (¹H-¹H). For a nitrobenzenesulfonamide, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity and aiding in the assignment of signals in crowded spectral regions. mnstate.edu
Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). An HSQC spectrum of nitrobenzenesulfonamide would show a correlation peak for each C-H bond in the molecule, definitively linking the proton signals to their corresponding carbon signals.
These multidimensional methods, when used in concert, provide a powerful toolkit for the unambiguous structural assignment of nitrobenzenesulfonamide and its derivatives. mnstate.edu
Dynamic NMR Spectroscopy for Conformational Analysis and Reaction Kinetics
Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.orguni-muenchen.de The rate of these processes influences the appearance of NMR signals, with distinct spectra observed at slow, intermediate, and fast exchange rates. libretexts.org
For nitrobenzenesulfonamides, DNMR can be employed to investigate restricted rotation around the S-N bond or the Ar-S bond. The presence of bulky substituents or specific solvent interactions can create a significant energy barrier to rotation, leading to the observation of distinct signals for conformers at low temperatures. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. libretexts.org This phenomenon is particularly relevant in studying the conformational dynamics of substituted N-aryl or N-alkyl nitrobenzenesulfonamides, where rotation around the amide bond can be restricted. libretexts.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to several decimal places). uni-rostock.debioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which can be used to calculate its elemental composition. uni-rostock.debioanalysis-zone.com For a compound like 4-nitrobenzenesulfonamide (B188996) (C₆H₆N₂O₄S), the theoretical exact mass is 202.00482785 Da. nih.gov An HRMS measurement yielding a value extremely close to this theoretical mass provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds that might have the same nominal mass of 202 Da. bioanalysis-zone.com This capability is crucial for confirming the identity of newly synthesized derivatives or for identifying unknown compounds in complex mixtures. vulcanchem.com
Table 1: Computed Molecular Properties of Nitrobenzenesulfonamide Isomers Data sourced from PubChem.
| Compound | Molecular Formula | Computed Molecular Weight (g/mol) | Computed Exact Mass (Da) | Source |
|---|---|---|---|---|
| 2-Nitrobenzenesulfonamide (B48108) | C₆H₆N₂O₄S | 202.19 | 202.00482785 | nih.gov |
| 3-Nitrobenzenesulfonamide (B92210) | C₆H₆N₂O₄S | 202.19 | 202.00482785 | nih.gov |
| 4-Nitrobenzenesulfonamide | C₆H₆N₂O₄S | 202.19 | 202.00482785 | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Identification of Derivatives
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information based on the molecule's fragmentation pattern. nationalmaglab.org The fragmentation of nitrobenzenesulfonamide and its derivatives is influenced by the positions of the nitro and sulfonamide groups. Common fragmentation pathways involve the loss of SO₂, NH₂, or the nitro group (NO₂). Analyzing the product ion spectrum allows researchers to piece together the structure of the precursor ion, making MS/MS an invaluable tool for identifying isomers and characterizing the structure of unknown derivatives in complex matrices. ddtjournal.com For instance, LC-MS/MS analysis of 4-nitrobenzenesulfonamide has been performed to study its fragmentation under collision-induced dissociation. nih.gov
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding.
Studies on nitrobenzenesulfonamide isomers and their derivatives have revealed detailed structural information. For example, the crystal structure of 4-nitrobenzenesulfonamide has been solved and is characterized by a monoclinic P2(1)/n space group. nih.gov Its molecules are linked into sheets by four different types of hydrogen bonds, including N-H···O=S and N-H···O(nitro) interactions. nih.gov In contrast, 3-nitrobenzenesulfonamide crystallizes in the monoclinic P2(1) space group, where N-H···O=S hydrogen bonds create molecular ladders, and the nitro group does not participate in the primary hydrogen bonding network. nih.gov The crystal structures of numerous derivatives, such as N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide and N-(3-Methylphenyl)-2-nitrobenzenesulfonamide, have also been determined, showing how different substituents influence molecular conformation and crystal packing. researchgate.netiucr.org The dihedral angle between the two aromatic rings in substituted derivatives is a key parameter, often indicating significant non-planarity due to steric hindrance. iucr.org
Table 2: Selected Crystallographic Data for Nitrobenzenesulfonamide and its Derivatives Data sourced from multiple crystallographic studies.
| Compound | Crystal System | Space Group | Key Features | Source |
|---|---|---|---|---|
| 3-Nitrobenzenesulfonamide | Monoclinic | P2(1) | N-H···O=S hydrogen bonds form molecular ladders. | nih.gov |
| 4-Nitrobenzenesulfonamide | Monoclinic | P2(1)/n | Molecules linked into sheets by N-H···O=S and N-H···O(nitro) H-bonds. | nih.gov |
| N-(3-Methylphenyl)-2-nitrobenzenesulfonamide | Monoclinic | P2/c | Dihedral angle between benzene rings is 73.64 (7)°. | researchgate.net |
| N-(3-Chlorophenyl)-4-nitrobenzenesulfonamide | Monoclinic | P 2(1)/n | Two independent molecules in the asymmetric unit. | iucr.org |
| N-Benzoyl-4-nitrobenzenesulfonamide monohydrate | Monoclinic | P 2(1)/c | 3D network linked by N—H⋯O and O—H⋯O hydrogen bonds involving a water molecule. | nih.gov |
Conformational Analysis in the Crystalline State
X-ray diffraction stands as a primary tool for elucidating the conformational intricacies of nitrobenzenesulfonamide in its solid, crystalline form. americanpharmaceuticalreview.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's shape.
Similarly, in N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the aromatic rings is 70.27 (8)°. iucr.org The molecule is twisted at the S-N bond with a torsion angle of 79.17 (18)°. iucr.org These studies highlight how the substitution pattern on the phenyl rings can influence the molecule's preferred conformation in the crystal lattice.
The conformation of a molecule in its crystalline state is not always identical to its conformation in solution or in the gas phase. drugdesign.org Crystal packing forces can influence and stabilize specific conformations that might be less favorable in other states. unibas.it
Table 1: Selected Crystallographic Data for Nitrobenzenesulfonamide Derivatives
| Compound | Dihedral Angle between Rings (°) | S-N Bond Torsion Angle (°) | Reference |
| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 68.00 (6) | 61.15 (18) | iucr.org |
| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide | 70.27 (8) | 79.17 (18) | iucr.org |
| N-(3-chlorophenyl)-2-nitrobenzenesulfonamide | 73.65 | -67.8 | vulcanchem.com |
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. acs.orgnih.gov These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid material. acs.org For nitrobenzenesulfonamides, hydrogen bonds and π-π stacking interactions are the primary forces driving crystal packing. nih.gov
In the crystal structure of N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide, molecules are linked into inversion dimers by pairs of N-H···O(S) hydrogen bonds. iucr.org Similarly, N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide also forms inversion dimers through N-H···O(S) hydrogen bonds. iucr.org In some cases, the amide hydrogen can participate in bifurcated hydrogen bonds, forming both intramolecular and intermolecular connections. vulcanchem.com
Hirshfeld surface analysis is a computational tool that aids in the visualization and quantification of these intermolecular interactions, providing a deeper understanding of the forces responsible for the molecular architecture within the crystal. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. nih.govphotothermal.com These methods probe the different ways a molecule can vibrate, with each vibrational mode corresponding to a specific energy that can be detected as a band in the spectrum. americanpharmaceuticalreview.com
For 2-, 3-, and 4-nitrobenzenesulfonamide, both FT-IR and FT-Raman spectroscopy have been used in conjunction with density functional theory (DFT) calculations to perform a complete vibrational analysis. nih.gov The characteristic vibrational frequencies of the nitro (NO2) and sulfonamide (SO2NH2) groups are readily identified. For example, the S-N stretching vibration is typically observed in the region of 905 ± 30 cm⁻¹. researchgate.net
The position of the nitro group on the benzene ring influences the vibrational spectra. nih.gov These spectral differences can be interpreted in terms of how the substituent affects the electron distribution and, consequently, the bond strengths within the molecule. nih.gov
Table 2: Characteristic Vibrational Frequencies for Nitrobenzenesulfonamides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| NH₂ asymmetric stretching | ~3380 | nih.gov |
| NH₂ symmetric stretching | ~3280 | nih.gov |
| SO₂ asymmetric stretching | ~1350 | nih.gov |
| SO₂ symmetric stretching | ~1170 | nih.gov |
| S-N stretching | 905 ± 30 | researchgate.net |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment of Chiral Derivatives
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are specifically sensitive to the three-dimensional arrangement of atoms in chiral molecules. taylorfrancis.com These methods are invaluable for determining the enantiomeric excess and assigning the absolute configuration of chiral derivatives of nitrobenzenesulfonamide. nih.gov
When a chiral molecule interacts with plane-polarized light, it can rotate the plane of polarization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of this rotation with wavelength. taylorfrancis.com
For chiral derivatives of nitrobenzenesulfonamide, these techniques can be used to distinguish between enantiomers, which are mirror-image isomers that often have vastly different biological activities. uantwerpen.be The experimental chiroptical spectra can be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration of the molecule. mdpi.com In cases where the parent molecule is not chromophoric, it can be derivatized with an achiral chromophoric moiety, known as a chiroptical probe, to induce a measurable CD signal. nih.gov
The application of these advanced spectroscopic and diffraction methodologies provides a comprehensive understanding of the structural and electronic properties of nitrobenzenesulfonamide and its derivatives, which is essential for its application in various fields of chemistry and materials science.
Theoretical and Computational Chemistry Approaches to Nitrobenzenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of nitrobenzenesulfonamide isomers (ortho-, meta-, and para-). These methods model the behavior of electrons within the molecule, which governs its structure, stability, and chemical reactivity.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com It is particularly effective for studying the ground-state properties of medium-sized molecules like nitrobenzenesulfonamide.
Researchers have employed DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, to perform detailed analyses of the molecular conformation and vibrational spectra of 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) (NBSA). nih.gov These studies involve geometry optimization to find the most stable three-dimensional structure of the molecule in its electronic ground state. The calculations have shown good agreement with experimental data for geometric parameters. nih.gov
Beyond stable ground states, DFT is also a powerful tool for locating and characterizing transition states, which are the energy maxima along a reaction coordinate. researchgate.netresearchgate.net By calculating the structure and energy of transition states for reactions involving nitrobenzenesulfonamide, chemists can predict reaction pathways, calculate activation energy barriers, and gain a deeper understanding of the reaction mechanisms. For instance, DFT could be used to model the transition states involved in the nucleophilic aromatic substitution reactions that nitrobenzenesulfonamides are known to undergo.
While DFT is a powerful tool, ab initio methods offer a systematic path to achieving higher accuracy, albeit typically at a greater computational expense. arxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals. acs.orgrsc.org
For nitrobenzenesulfonamide, high-accuracy ab initio calculations could provide benchmark values for properties like bond dissociation energies, conformational energy differences, and reaction enthalpies. For example, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for obtaining highly accurate energetic data. arxiv.org These methods are also crucial for precise predictions of spectroscopic parameters, helping to resolve ambiguities in experimental spectra or to study molecules under conditions that are difficult to replicate in a lab. researchgate.netmdpi.com
Density Functional Theory (DFT) Studies of Ground States and Transition States
Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of molecular motion and interactions within a larger system. nih.govmdpi.com MD simulations model the dynamic behavior of molecules by solving Newton's equations of motion for a system of atoms and molecules. mun.ca
For nitrobenzenesulfonamide, MD simulations are invaluable for:
Conformational Sampling: The molecule has several rotatable bonds (e.g., C-S and S-N). MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility. mun.ca
Solvent Effects: The properties and reactivity of nitrobenzenesulfonamide can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the solute and surrounding solvent molecules (e.g., water), providing insights into solvation energies, the structure of the solvent shell, and the influence of the solvent on conformational preferences.
Intermolecular Interactions: MD simulations have been used to study intermolecular interactions, such as the formation of hydrogen bonds in peptide analogs containing an o-nitrobenzenesulfonamide group. researchgate.net In crystals or aggregates, MD can model how multiple nitrobenzenesulfonamide molecules interact with each other through forces like van der Waals interactions and hydrogen bonds, as seen in studies of related sulfonamide structures. mdpi.comnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Cheminformatics of Nitrobenzenesulfonamide Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. neovarsity.org These models are a cornerstone of cheminformatics in drug discovery and materials science. elsevier.com
For the nitrobenzenesulfonamide scaffold, a QSAR/QSPR study would typically involve the following steps:
Dataset Assembly: A series of nitrobenzenesulfonamide derivatives with measured experimental data (e.g., enzyme inhibition, antibacterial activity, or a physical property like solubility) is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., dipole moment, orbital energies, partial atomic charges). nih.gov
Model Generation: Statistical methods, from multiple linear regression to more advanced machine learning algorithms like support vector machines or neural networks, are used to build a mathematical model that links the descriptors to the observed activity or property. blogspot.com
Validation and Prediction: The model's predictive power is rigorously tested. A validated model can then be used to predict the activity or properties of new, untested nitrobenzenesulfonamide derivatives, helping to prioritize which compounds to synthesize and test. neovarsity.org
These cheminformatics approaches allow for the efficient screening of large virtual libraries of compounds, guiding the design of new nitrobenzenesulfonamide derivatives with enhanced or targeted characteristics. sci-hub.ru
Prediction of Spectroscopic Parameters via Computational Methods for Experimental Validation
Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. This synergy between theory and experiment is crucial for structural elucidation and validation.
For nitrobenzenesulfonamide isomers, DFT calculations have been successfully used to predict vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions (e.g., N-H stretch, SO₂ asymmetric stretch, NO₂ symmetric stretch). The agreement between calculated and observed wavenumbers is often very good, as demonstrated for 2-, 3-, and 4-nitrobenzenesulfonamide. nih.gov Total Energy Distribution (TED) analysis can further clarify the nature of each vibrational mode by quantifying the contribution of different internal coordinates. nih.gov
Below is a table comparing experimental and calculated (DFT B3LYP/6-311++G(d,p)) vibrational frequencies for key functional groups in 4-nitrobenzenesulfonamide.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
| NH₂ asymmetric stretch | 3367 | 3369 | 3374 |
| NH₂ symmetric stretch | 3265 | - | 3267 |
| NO₂ asymmetric stretch | 1540 | 1540 | 1538 |
| NO₂ symmetric stretch | 1353 | 1352 | 1353 |
| SO₂ asymmetric stretch | 1317 | 1317 | 1314 |
| SO₂ symmetric stretch | 1165 | 1166 | 1164 |
| Data sourced from a study by Karabacak et al. nih.gov |
Beyond vibrational spectra, computational methods can also predict other spectroscopic parameters, such as NMR chemical shifts and UV-Visible electronic transitions, which are essential for confirming the structure and understanding the electronic properties of newly synthesized derivatives. nih.govmarshall.eduresearchgate.net
In Silico Design and Virtual Screening of Novel Nitrobenzenesulfonamide Derivatives with Targeted Chemical Reactivity
In silico (computer-based) design and virtual screening are modern approaches used to accelerate the discovery of new molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis. nih.gov The nitrobenzenesulfonamide scaffold can serve as a starting point for designing new compounds with targeted chemical reactivity for various applications, including as enzyme inhibitors or antimicrobial agents. rsc.orgrsc.org
The typical workflow for designing novel nitrobenzenesulfonamide derivatives includes:
Target Identification: A biological target, such as the active site of an enzyme like carbonic anhydrase, is identified. rsc.org
Library Generation: A virtual library of novel nitrobenzenesulfonamide derivatives is created by computationally modifying the parent structure with different functional groups at various positions.
Molecular Docking: The virtual compounds are "docked" into the 3D structure of the target's binding site. This process predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity.
Hit Identification and Optimization: Compounds with high predicted binding affinity and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) are identified as "hits." These hits can be further optimized in silico to improve their properties before being selected for chemical synthesis and experimental validation. nih.gov
This rational design process allows chemists to focus their synthetic efforts on molecules that are most likely to exhibit the desired chemical reactivity and biological activity. rsc.org
Future Research Trajectories and Emerging Paradigms for Nitrobenzenesulfonamide Chemistry
Integration with Supramolecular Chemistry and Advanced Materials Science
The inherent properties of the nitrobenzenesulfonamide scaffold make it a compelling candidate for the development of advanced materials and supramolecular assemblies. The strong hydrogen-bonding capability of the sulfonamide's amidic proton, coupled with the electron-deficient nature of the nitro-aromatic ring, facilitates predictable and robust intermolecular interactions like hydrogen bonding and π-stacking. vulcanchem.comacs.org
Future research is focused on harnessing these interactions for the rational design of self-assembling systems. These could include the formation of complex architectures like metal-organic frameworks (MOFs), where nitroaromatic sulfonamides act as ligands. vulcanchem.com Furthermore, these compounds are being explored as precursors for functional materials, such as conductive polymers. vulcanchem.com The nitro group also introduces photochemical reactivity, opening possibilities for its use in polymers as a photo-crosslinking agent, enabling the material's properties to be modified with light. The development of such materials is a key area of research in both academic and industrial settings. biosynth.com
Exploration of Unprecedented Reactivity Patterns and Novel Chemical Transformations
While well-known for its role in the Fukuyama and Fukuyama-Mitsunobu alkylations, the nitrobenzenesulfonamide moiety is at the center of new and sometimes unexpected chemical transformations. sci-hub.se Researchers are uncovering novel reactivity that expands the synthetic utility of these compounds far beyond simple amine protection.
Recent explorations have demonstrated that nitrobenzenesulfonamides can participate in a variety of advanced reactions. These include:
Rearrangements and Cyclizations: They serve as key intermediates in unusual rearrangement reactions to produce diverse and valuable heterocyclic scaffolds. sci-hub.seresearchgate.net Intramolecular cyclizations are also a prominent feature, enabling the construction of complex cyclic sulfonamides. sci-hub.se
C-H Amination: Chiral rhodium catalysts have been used to achieve impressive intermolecular C-H amination of substrates like indane using p-nitrobenzenesulfonamide, yielding chiral benzylamines. acs.org
Diamination of Enones: N,N-Dichloro-o-nitrobenzenesulfonamide has been identified as an effective reagent for the direct, metal-free diamination of α,β-unsaturated ketones, proceeding through a proposed [2+3] cyclization mechanism. acs.org
Unprecedented Migrations: A novel 1,3-tert-butyl migration involving the scission of a C-N single bond has been reported, highlighting the potential for discovering entirely new reaction pathways. rsc.org
Hofmann–Löffler–Freytag Reaction: N-alkyl-4-nitrobenzenesulfonamides have been used as substrates in this reaction to generate nitrogen-centered radicals, leading to the formation of functionalized pyrrolidines. acs.org
These examples underscore a shift towards using the nitrobenzenesulfonamide group not just as a passive spectator but as an active participant in orchestrating complex chemical transformations.
Development of Highly Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of nitrobenzenesulfonamides and their derivatives. Research is actively pursuing more sustainable and cost-effective production methods that minimize waste and avoid harsh reagents. nih.gov
One promising approach is the adoption of mechanochemistry. An environmentally sustainable mechanochemical route to N-hydroxy-4-nitrobenzenesulfonamide has been developed which proceeds at room temperature, avoids the need for an aqueous workup, and is potentially scalable and economical. nih.gov Other efforts focus on optimizing existing methods, such as the reaction between nitrobenzenesulfonyl chlorides and amines, by using readily available starting materials and developing high-yield, scalable protocols. sci-hub.sersc.org The development of peptide synthesis strategies that rely on nitrobenzenesulfonamide derivatives also contributes to improved atom economy in complex molecule construction. nih.gov
Interactive Table: Comparison of Synthetic Routes for Nitrobenzenesulfonamide Derivatives
| Method | Key Features | Sustainability Aspects | Reference |
|---|---|---|---|
| Standard Amination | Reaction of nitrobenzenesulfonyl chloride with an amine using a base. | Widely used, but can generate salt byproducts. | sci-hub.se |
| Mechanochemistry | Solvent-free or low-solvent reaction under mechanical grinding. | Environmentally friendly, no aqueous workup, potentially scalable. | nih.gov |
| Optimized High-Yield | Scaled-up synthesis of key intermediates like 4-amino-3-nitrobenzenesulfonamide. | High efficiency and yield, suitable for larger scale production. | rsc.org |
Advanced Mechanistic Investigations Utilizing Real-Time and In Situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques are being employed to probe the intricate pathways of nitrobenzenesulfonamide reactions in real-time.
Electrochemical methods, such as cyclic voltammetry, combined with electron spin resonance (ESR) spectroelectrochemistry, have been instrumental in studying the reduction of nitrobenzenesulfonamides. researchgate.netnih.gov These studies have allowed for the direct observation and characterization of transient species like anion radicals and have elucidated complex self-protonation and disproportionation mechanisms. researchgate.netacs.org
In situ spectroscopic methods are also providing unprecedented insight:
In situ NMR: Has been used to monitor catalytic reactions involving nitrobenzenesulfonamide derivatives, providing data on reaction kinetics and intermediates. mit.edu
In situ FTIR: Allows for the real-time monitoring of reaction progress, aiding in the optimization of reaction times and conditions.
Raman and SERS: Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) offer powerful tools for in situ studies of chemical systems involving these compounds. researchgate.netscience.gov
These advanced analytical approaches are moving the field beyond "black box" chemistry, providing a detailed, molecular-level picture of how these transformations occur.
Interdisciplinary Nexus: Bridging Nitrobenzenesulfonamide Chemistry with Other Chemical Disciplines
The future of nitrobenzenesulfonamide research lies in its synergy with other fields of chemistry, creating powerful new tools and applications.
Photochemistry: The nitroaromatic group is a well-known chromophore, making these compounds photoactive. nih.gov Research has shown that photolysis of 4-nitrobenzenesulfonamide (B188996) generates radicals, a process studied via spin trapping. wiley.com This reactivity is being explored for applications such as creating photo-crosslinkable polymers and in the synthesis of complex structures like aziridines through photochemically generated nitrenes. nottingham.ac.uk
Electrochemistry: This field offers a powerful and green alternative for driving reactions. The electrochemical reduction of nitrobenzenesulfonamides is a key area of study. researchgate.net It enables the selective cleavage of the sulfonamide group under mild conditions and provides access to novel heterocyclic structures, such as N-oxy-thiadiazine-S,S-dioxides, that are not easily accessible through conventional synthesis. acs.orgacs.org
Mechanochemistry: As a burgeoning field focused on solvent-free or low-solvent reactions induced by mechanical force, mechanochemistry offers a sustainable route for the synthesis of nitrobenzenesulfonamide derivatives, as demonstrated by the synthesis of N-hydroxy-4-nitrobenzenesulfonamide. nih.gov
This interdisciplinary fusion is expected to uncover novel functionalities and applications that are inaccessible from a single-discipline perspective.
Challenges and Opportunities in the Field of Nitrobenzenesulfonamide Research
Despite significant progress, challenges remain that provide fertile ground for future research. The strong electron-withdrawing nature of the nitro group can sometimes be a double-edged sword. For instance, it can reduce the nucleophilicity of the sulfonamide nitrogen, leading to low yields in certain reactions, or render the substrate unreactive in specific catalytic cycles. acs.orgnih.gov Furthermore, complications can arise during the deprotection of the 4-nitrobenzenesulfonamide group, and the environmental persistence of nitroaromatic compounds is a consideration for green chemistry applications. vulcanchem.com
However, these challenges are far outweighed by the immense opportunities. The nitrobenzenesulfonamide framework is a cornerstone of synthetic strategy, acting as a versatile protecting group and a building block for creating molecular diversity. sci-hub.se The opportunities extend into materials science, with potential applications in MOFs and conductive polymers. vulcanchem.com The electrosynthesis of novel N-hydroxy and N-oxy derivatives opens doors to previously inaccessible chemical space. acs.org Perhaps most exciting are the emerging applications in medicinal chemistry, where nitrobenzenesulfonamide-based compounds are being investigated for their selective cytotoxicity against cancer cells, heralding a new chapter in the development of targeted therapeutics. mdpi.com The cost-effectiveness and low toxicity associated with related sulfonamide scaffolds further enhance their attractiveness for drug discovery. nih.gov
Q & A
Q. What are the key physicochemical properties of 4-nitrobenzenesulfonamide that researchers should consider during experimental design?
Methodological Answer: 4-Nitrobenzenesulfonamide (CAS 6325-93-5) has a melting point of 178–183°C . Its solubility varies significantly with solvent polarity; it is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate sensitivity to prolonged exposure to light and moisture, necessitating storage at 2–8°C in amber vials. Researchers should confirm purity via HPLC (≥95% by area) and pre-dry the compound at 60°C under vacuum before reactions to avoid side products.
Q. What standard methods are used to synthesize nitrobenzenesulfonamide derivatives in academic research?
Methodological Answer: A common synthesis route involves sulfonylation of amines with nitrobenzenesulfonyl chlorides. For example, coupling 4-nitrobenzenesulfonyl chloride with benzhydrylpiperazine derivatives in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen yields target compounds (e.g., 73% yield for compound 7f ) . Key steps include:
Activation : Use triethylamine (TEA) as a base to deprotonate the amine.
Quenching : Add ice-cold water to terminate the reaction and precipitate the product.
Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers optimize reaction conditions for coupling nitrobenzenesulfonamide with benzhydrylpiperazine derivatives to improve yields?
Methodological Answer: Optimization strategies include:
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Solvent Selection : Use anhydrous DCM or THF to enhance reactivity. Polar solvents like acetonitrile may reduce yields due to competitive solvation.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion. Excess reagent risks sulfonic acid byproduct formation.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling in sterically hindered systems .
Data Contradiction Note : Discrepancies in reported yields (e.g., 73% vs. 88% for similar compounds) may arise from differences in purification methods or residual solvents. Always cross-validate yields with elemental analysis (C, H, N ±0.4%) .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) when characterizing novel nitrobenzenesulfonamide analogs?
Methodological Answer: Contradictions in NMR data often stem from:
Tautomerism : Nitro groups can influence proton exchange in sulfonamides. Use variable-temperature NMR to identify dynamic processes.
Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted benzhydrylpiperazine) via spiking experiments.
Solvent Effects : Record spectra in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm chemical shift consistency. For example, aromatic protons in 7f appear at δ 8.45 in DMSO-d₆ but may shift upfield in CDCl₃ .
Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. How can researchers design assays to evaluate the biological activity of nitrobenzenesulfonamide derivatives?
Methodological Answer: For antimicrobial studies:
Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Mycobacterium tuberculosis (e.g., MABA protocol) with isoniazid as a positive control .
Cytotoxicity Screening : Test compounds on Vero cells via MTT assay to establish selectivity indices (SI = IC₅₀/MIC) .
β-Lactamase Inhibition : Adapt nitrocefin-based assays (λmax = 486 nm) to assess sulfonamide interactions with bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
